2-Amino-2-(piridin-2-il)acetato de metilo

Descripción general

Descripción

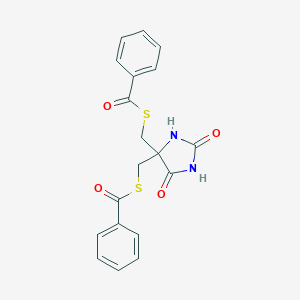

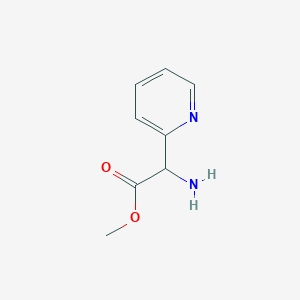

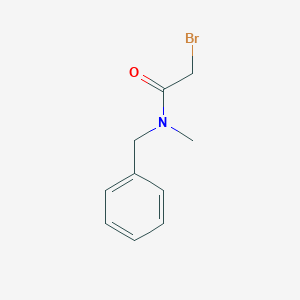

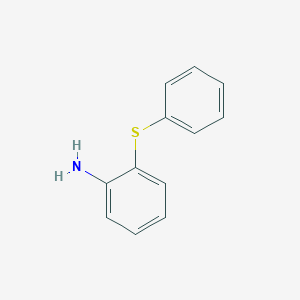

Methyl 2-amino-2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used in the synthesis of various compounds .

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-2-(pyridin-2-YL)acetate consists of a pyridine ring attached to an acetate group with an amino group .Physical and Chemical Properties Analysis

Methyl 2-amino-2-(pyridin-2-YL)acetate has a boiling point of 250 °C, a density of 1.187, and a flash point of 105 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Actividad antifibrótica

“2-Amino-2-(piridin-2-il)acetato de metilo” se utiliza en la síntesis de nuevos derivados de 2-(piridin-2-il)pirimidina, que se ha descubierto que presentan mejores actividades antifibróticas que la pirfenidona y la Bipy55′DC . Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular in vitro .

Síntesis de N-(piridin-2-il)imidatos

“this compound” se puede utilizar en la síntesis de N-(piridin-2-il)imidatos a partir de nitroestirenos y 2-aminopiridinas . Los N-(piridin-2-il)imidatos resultantes se pueden convertir aún más en N-heterociclos como 2-(4-clorofenil)-4,5-dihidro-1H-imidazol y 2-(4-clorofenil)-1,4,5,6-tetrahidropirimidina .

Síntesis de derivados de pirimidinamina

“this compound” se puede utilizar en la síntesis de derivados de pirimidinamina . Estos derivados tienen una amplia gama de actividades farmacológicas y se emplean en el diseño de estructuras privilegiadas en química medicinal .

C-Alquilación de alcoholes (piridin-2-il)metílicos

“this compound” se puede utilizar en la C-alquilación de alcoholes (piridin-2-il)metílicos con cetonas . Este enfoque proporciona un acceso eficiente, disponible y ambientalmente benigno, que lleva a productos de alquilación con una amplia tolerancia al grupo funcional y excelentes rendimientos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s known that 2-aminopyrimidine derivatives interact with their targets to inhibit their activities . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the disease-causing organisms .

Biochemical Pathways

Similar compounds have been shown to affect the life cycle of disease-causing organisms, disrupting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight (16618), boiling point (250 °C), and density (1187) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to inhibit the growth and proliferation of disease-causing organisms, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-2-(pyridin-2-YL)acetate. For instance, the compound’s storage temperature (2–8 °C under inert gas such as nitrogen or Argon) can affect its stability . Other factors such as pH, presence of other compounds, and specific conditions of the target organisms’ environment may also influence its action and efficacy.

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the synthesis of other compounds

Cellular Effects

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of other compounds

Temporal Effects in Laboratory Settings

It is known to be stable under inert gas (nitrogen or Argon) at 2–8 °C .

Propiedades

IUPAC Name |

methyl 2-amino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFMJZOMHQTYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447989 | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154410-83-0 | |

| Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)